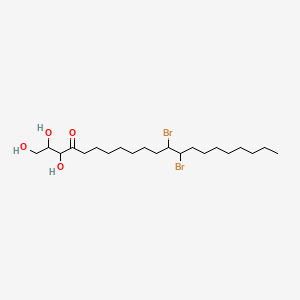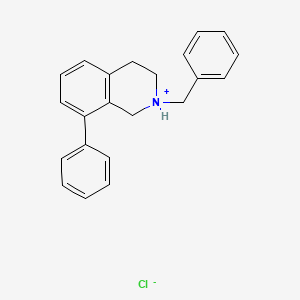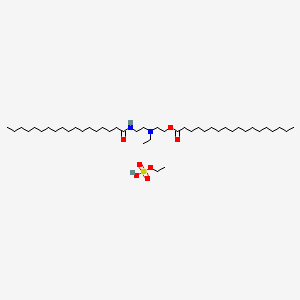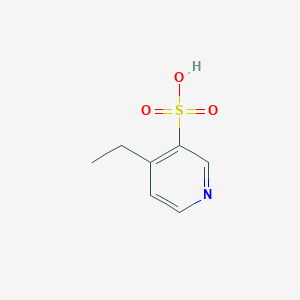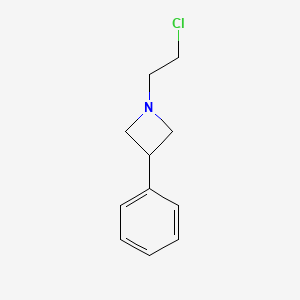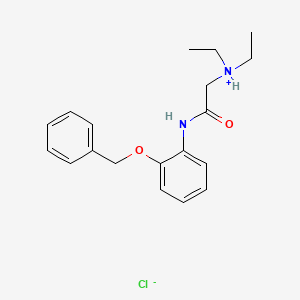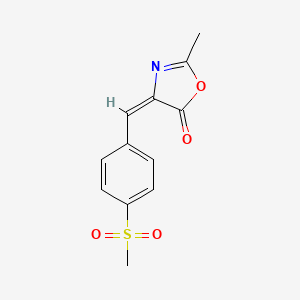
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- is a complex organic compound with a unique structure that includes a propionic acid moiety and a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- typically involves multiple steps. One common method includes the reaction of benzyl cyanide with dimethyl carbonate and potassium carbonate, followed by heating to 100-300°C under pressure. This process yields 2-phenyl propionitrile, which is then hydrolyzed and bromomethylated to produce the final compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
Similar Compounds
Hexaprofen: A compound with a similar structure but different functional groups, used as an anti-inflammatory agent.
2-(4-Methoxyphenoxy) Propionic Acid: Another related compound with sweetness inhibitory activity.
Uniqueness
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- is unique due to its specific combination of a propionic acid moiety and a phenylcyclohexyl group
Properties
CAS No. |
99661-91-3 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-methyl-2-(4-phenylcyclohexyl)oxypropanoic acid |
InChI |
InChI=1S/C16H22O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |
InChI Key |
SLXUGVRIPZZCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


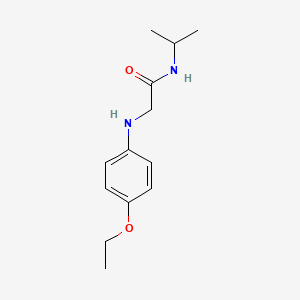

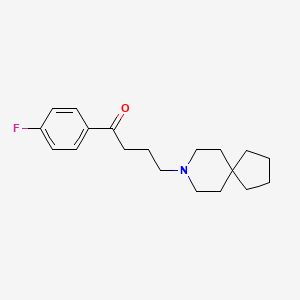

![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)
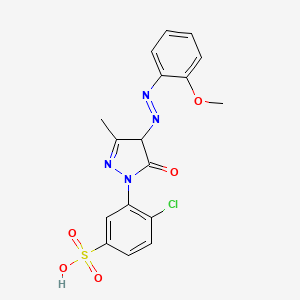
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
